Cas no 89795-79-9 (1,2-benzothiazol-7-amine)

1,2-benzothiazol-7-amine 化学的及び物理的性質
名前と識別子
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- 1,2-Benzisothiazol-7-amine(9CI)
- 1,2-Benzisothiazol-7-amine
- 1,2-benzothiazol-7-amine
- 7-Amino-1,2-benzisothiazole
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- インチ: 1S/C7H6N2S/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
- InChIKey: NEROCZWWNXWPOV-UHFFFAOYSA-N
- SMILES: C12SN=CC=1C=CC=C2N
計算された属性
- 精确分子量: 150.025
- 同位素质量: 150.025
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 1.6
- Surface Charge: 0
じっけんとくせい
- 密度みつど: 1.383
- Boiling Point: 232.5°C at 760 mmHg
- フラッシュポイント: 94.4°C
- Refractive Index: 1.763
1,2-benzothiazol-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1726077-1.0g |
1,2-benzothiazol-7-amine |
89795-79-9 | 95% | 1.0g |
$1343.0 | 2023-07-10 | |
Enamine | EN300-1726077-10.0g |
1,2-benzothiazol-7-amine |
89795-79-9 | 95% | 10.0g |
$5774.0 | 2023-07-10 | |
Enamine | EN300-1726077-0.25g |
1,2-benzothiazol-7-amine |
89795-79-9 | 95% | 0.25g |
$666.0 | 2023-09-20 | |
Enamine | EN300-1726077-0.1g |
1,2-benzothiazol-7-amine |
89795-79-9 | 95% | 0.1g |
$466.0 | 2023-09-20 | |
Alichem | A059006052-5g |
Benzo[d]isothiazol-7-amine |
89795-79-9 | 97% | 5g |
$5628.00 | 2023-08-31 | |
Alichem | A059006052-1g |
Benzo[d]isothiazol-7-amine |
89795-79-9 | 97% | 1g |
$2336.96 | 2023-08-31 | |
1PlusChem | 1P0087BN-5g |
1,2-Benzisothiazol-7-amine |
89795-79-9 | 95% | 5g |
$4875.00 | 2024-04-20 | |
Enamine | EN300-1726077-5g |
1,2-benzothiazol-7-amine |
89795-79-9 | 95% | 5g |
$3894.0 | 2023-09-20 | |
1PlusChem | 1P0087BN-250mg |
1,2-Benzisothiazol-7-amine |
89795-79-9 | 95% | 250mg |
$885.00 | 2024-04-20 | |
1PlusChem | 1P0087BN-1g |
1,2-Benzisothiazol-7-amine |
89795-79-9 | 95% | 1g |
$1722.00 | 2024-04-20 |
1,2-benzothiazol-7-amine 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Caper tea
1,2-benzothiazol-7-amineに関する追加情報
1,2-Benzisothiazol-7-amine (CAS No. 89795-79-9): A Comprehensive Overview
1,2-Benzisothiazol-7-amine (commonly referred to as Benzisothiazole amine) is a chemical compound with the CAS registry number 89795-79-9. This compound belongs to the class of heterocyclic aromatic amines and has garnered significant attention in recent years due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 1,2-Benzisothiazol-7-amine consists of a benzene ring fused with an isothiazole ring, which contains an amine group at the 7-position. This unique structure endows the compound with distinctive electronic and steric properties, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 1,2-Benzisothiazol-7-amine as a precursor for the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and antioxidants. The compound's ability to act as a nucleophile in various coupling reactions has made it a key intermediate in the synthesis of complex heterocycles. Moreover, its application in the preparation of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), has been reported in several high-profile journals.
The synthesis of 1,2-Benzisothiazol-7-amine typically involves multi-step processes that include cyclization reactions and functional group transformations. One common approach involves the reaction of an appropriate thioamide with a benzene derivative under specific conditions to form the isothiazole ring. Subsequent amino group introduction is achieved through reductive amination or other amine-forming reactions. The optimization of these synthetic routes has been a focus of recent research efforts, with chemists striving to develop more efficient and environmentally friendly methods.
In terms of applications, 1,2-Benzisothiazol-7-amine has shown promise in the agrochemical industry as a component in fungicides and herbicides. Its ability to inhibit key enzymes involved in plant pathogen growth has been demonstrated in several laboratory studies. Additionally, the compound has been investigated for its potential use in catalysis, where it serves as a ligand or catalyst precursor in various organic transformations. Its role in asymmetric catalysis has been particularly notable, with reports of improved enantioselectivity in certain reactions.
From an environmental perspective, the biodegradability and toxicity of 1,2-Benzisothiazol-7-amine have been assessed in recent studies. These studies indicate that under controlled conditions, the compound exhibits moderate biodegradability and low acute toxicity to aquatic organisms. However, further research is required to fully understand its long-term environmental impact and to develop strategies for safe handling and disposal.
In conclusion, 1,2-Benzisothiazol-7-amine (CAS No. 89795-79-9) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug discovery, material science, and catalysis. As advancements in synthetic methodologies and application development continue to emerge, the significance of this compound is expected to grow further within both academic and industrial settings.
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